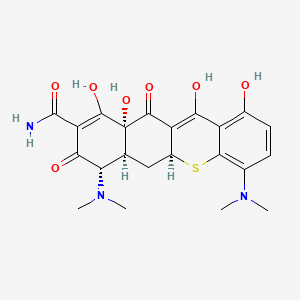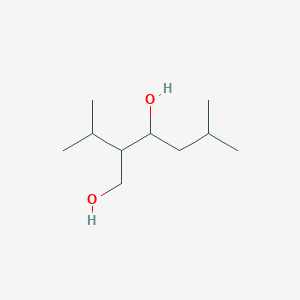
5-Methyl-2-(propan-2-yl)hexane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-(propan-2-yl)hexane-1,3-diol is an organic compound with the molecular formula C10H22O2. It is a branched diol, meaning it contains two hydroxyl groups (-OH) attached to a branched carbon chain. This compound is of interest in various fields due to its unique structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(propan-2-yl)hexane-1,3-diol can be achieved through several methods. One common approach involves the reaction of 5-methyl-2-(propan-2-yl)hexanal with a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the desired diol . The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde or ketone using a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2). This method allows for efficient large-scale production with high yields .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-2-(propan-2-yl)hexane-1,3-diol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: PCC, KMnO4, and chromium trioxide (CrO3) in acidic conditions.
Reduction: H2 with Pd/C or PtO2 catalysts.
Substitution: SOCl2, PBr3, and other halogenating agents.
Major Products Formed
Oxidation: Corresponding ketones or aldehydes.
Reduction: Alkanes.
Substitution: Alkyl halides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-(propan-2-yl)hexane-1,3-diol has several applications in scientific research:
Wirkmechanismus
The mechanism by which 5-Methyl-2-(propan-2-yl)hexane-1,3-diol exerts its effects depends on its interactions with molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function . Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that interact with specific pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-1,3-propanediol: A similar diol with two hydroxyl groups on a shorter carbon chain.
2,2-Dimethyl-1,3-propanediol: Another branched diol with a different substitution pattern.
2-Methyl-2,4-pentanediol: A diol with hydroxyl groups on different carbon atoms.
Uniqueness
5-Methyl-2-(propan-2-yl)hexane-1,3-diol is unique due to its specific branching and the position of the hydroxyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other diols may not be suitable .
Eigenschaften
CAS-Nummer |
80220-07-1 |
|---|---|
Molekularformel |
C10H22O2 |
Molekulargewicht |
174.28 g/mol |
IUPAC-Name |
5-methyl-2-propan-2-ylhexane-1,3-diol |
InChI |
InChI=1S/C10H22O2/c1-7(2)5-10(12)9(6-11)8(3)4/h7-12H,5-6H2,1-4H3 |
InChI-Schlüssel |
DPMLASRBHSLDGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(CO)C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


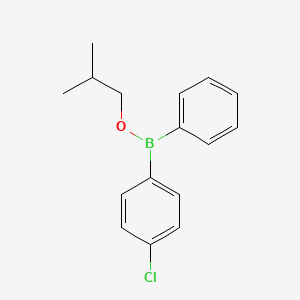
![1,5-Dimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14422477.png)

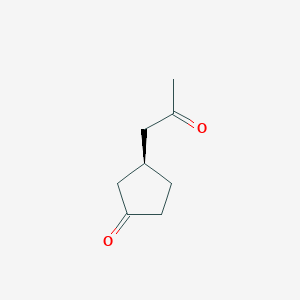
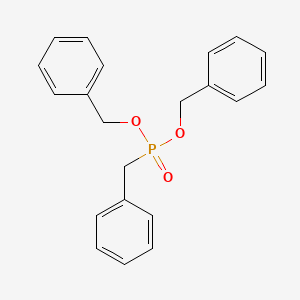
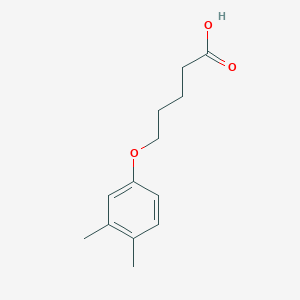
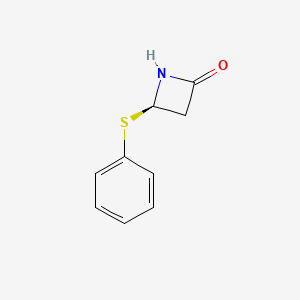
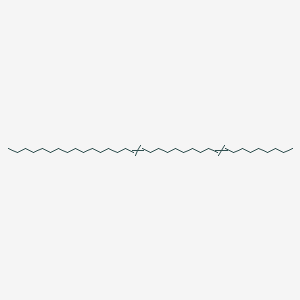
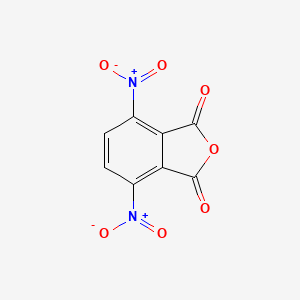
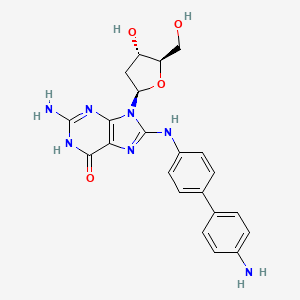
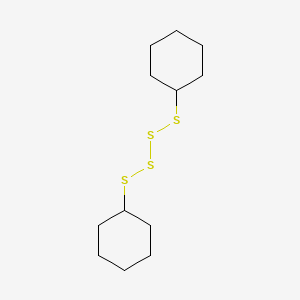
![[3-(Ethanesulfinyl)propane-1,1-diyl]bis(trimethylstannane)](/img/structure/B14422524.png)

